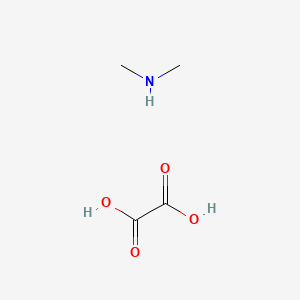
Oxalic acid--N-methylmethanamine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid–N-methylmethanamine (1/1) is a compound formed by the combination of oxalic acid and N-methylmethanamine in a 1:1 molar ratio. Oxalic acid, also known as ethanedioic acid, is a dicarboxylic acid with the formula (COOH)₂. N-methylmethanamine, also known as methylamine, is an organic compound with the formula CH₃NH₂. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid–N-methylmethanamine (1/1) typically involves the reaction of oxalic acid with N-methylmethanamine under controlled conditions. One common method is to dissolve oxalic acid in water and then add N-methylmethanamine to the solution. The reaction is usually carried out at room temperature, and the product is obtained by evaporating the solvent.
Industrial Production Methods
In an industrial setting, the production of oxalic acid–N-methylmethanamine (1/1) can be scaled up by using larger reactors and more efficient solvent recovery systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for mixing and temperature control can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid–N-methylmethanamine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxalic acid–N-methylmethanamine (1/1) with potassium permanganate can produce carbon dioxide and water, while reduction with sodium borohydride can yield simpler amines and alcohols.
Aplicaciones Científicas De Investigación
Oxalic acid–N-methylmethanamine (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of oxalic acid–N-methylmethanamine (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can act as a chelating agent, binding to metal ions and affecting their availability and activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Oxalic acid–1-(1H-benzimidazol-6-yl)-N-methylmethanamine (2/1): A similar compound with a different ratio and additional functional groups.
Oxalic acid–N,N-dimethylmethanamine (1/1): A compound with two methyl groups attached to the amine.
Uniqueness
Oxalic acid–N-methylmethanamine (1/1) is unique due to its specific combination of oxalic acid and N-methylmethanamine in a 1:1 ratio. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
10532-45-3 |
|---|---|
Fórmula molecular |
C4H9NO4 |
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
N-methylmethanamine;oxalic acid |
InChI |
InChI=1S/C2H7N.C2H2O4/c1-3-2;3-1(4)2(5)6/h3H,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
QPLQMMSGMAAEIG-UHFFFAOYSA-N |
SMILES canónico |
CNC.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


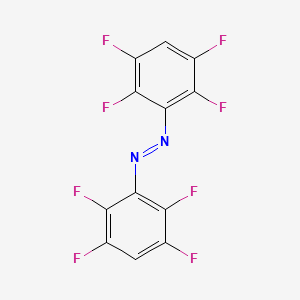
![O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate](/img/structure/B14737985.png)
![(2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14737991.png)
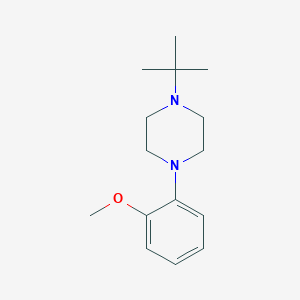
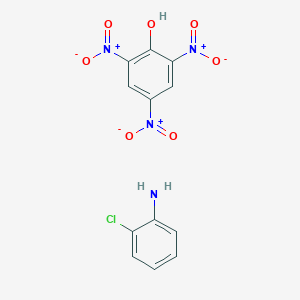
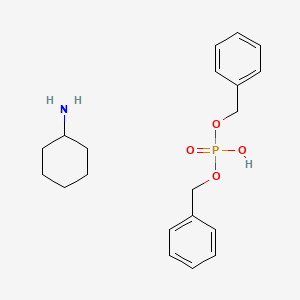
![[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid](/img/structure/B14738023.png)
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)

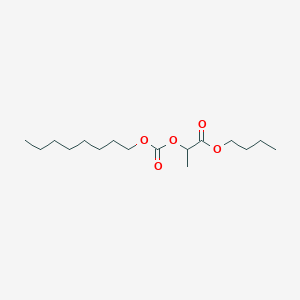

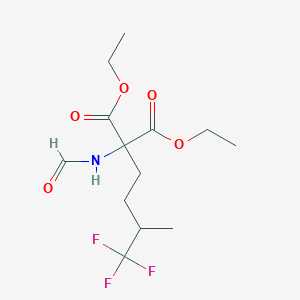
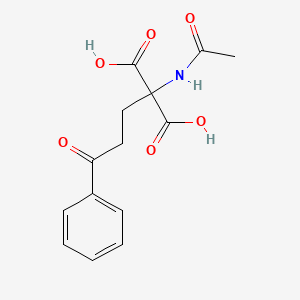
![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
